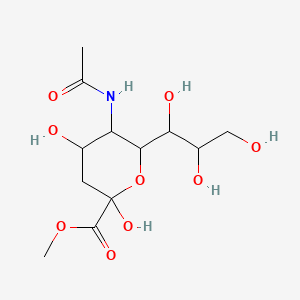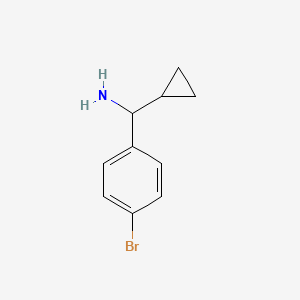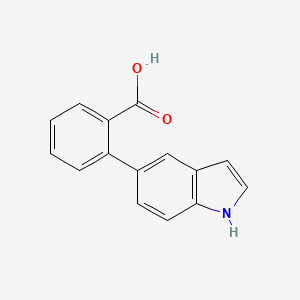
Ester méthylique de l'acide N-acétylneuraminique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a carboxylate ester. Its unique configuration and functional groups make it a valuable subject of study in chemistry, biology, and medicine.
Applications De Recherche Scientifique
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Mécanisme D'action
Target of Action
The primary target of the compound N-Acetylneuraminic acid methyl ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is the lung epithelium cells . These cells are particularly vulnerable when they are sick or damaged .
Mode of Action
N-Acetylneuraminic acid methyl ester acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells .
Biochemical Pathways
The compound N-Acetylneuraminic acid methyl ester affects the biochemical pathway involving sialic acid. Sialic acid is a key component of the glycoproteins found on cell membranes . By replenishing the missing sialic acid on sick lung epithelium cells, N-Acetylneuraminic acid methyl ester can prevent the binding of pathogenic antibodies to these cells .
Result of Action
The result of the action of N-Acetylneuraminic acid methyl ester is the significant reduction in sickness and deaths caused by pathogenic anti-spike antibodies . By blocking the binding of these antibodies to sick lung epithelium cells, it can prevent and treat serious conditions caused by these antibodies during a COVID-19 infection .
Action Environment
The action of N-Acetylneuraminic acid methyl ester is influenced by the environment within the body, particularly the state of the lung epithelium cells. When these cells are sick or damaged, they become more vulnerable to pathogenic antibodies . The compound’s efficacy in blocking the binding of these antibodies to the cells, and thus its ability to prevent and treat serious conditions caused by these antibodies, is likely influenced by the extent of the damage to the cells .
Analyse Biochimique
Biochemical Properties
N-Acetylneuraminic acid methyl ester participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with neuraminidase-1, an enzyme that regulates its generation . The nature of these interactions often involves the compound acting as a substrate for the enzymes .
Cellular Effects
The effects of N-Acetylneuraminic acid methyl ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Molecular Mechanism
The molecular mechanism of action of N-Acetylneuraminic acid methyl ester involves its interactions at the molecular level. It binds to specific biomolecules, leading to changes in gene expression and enzyme activation or inhibition . For instance, it can be activated and placed on the cell surface in some pathogens .
Metabolic Pathways
N-Acetylneuraminic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
N-Acetylneuraminic acid methyl ester is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic acid methyl ester typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Deprotection of Hydroxyl Groups: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the synthesis of the compound in large reactors, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can be more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Similar in structure but with different functional groups, leading to different chemical properties and reactivity.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: Another structurally similar compound with different substituents, affecting its biological activity and applications.
The uniqueness of N-Acetylneuraminic acid methyl ester lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
50998-13-5 |
|---|---|
Formule moléculaire |
C12H23NO10 |
Poids moléculaire |
341.31 g/mol |
Nom IUPAC |
methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2/t6-,7+,8+,9+,10+,12-;/m0./s1 |
Clé InChI |
UIUNVNKHJXXRLV-JYMIJESRSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O.O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















